molecular formula C22H30N2O3 B5631913 2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5631913
M. Wt: 370.5 g/mol
InChI Key: TXBXUMQMZULKRC-UHFFFAOYSA-N
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Description

Spirocyclic compounds, particularly those containing diazaspiro motifs, have garnered interest due to their structural complexity and potential biological activities. The molecule falls within this category, featuring a spirocyclic structure that includes nitrogen atoms and a 2,3-dihydro-1H-inden-5-yl moiety, suggesting its relevance in the synthesis of pharmacologically active compounds.

Synthesis Analysis

The synthesis of diazaspiro compounds typically involves cycloaddition reactions, as demonstrated in studies where methylenelactams undergo [3+2] cycloaddition with nitrones to produce 5-oxa-2,6-diazaspiro derivatives (Chiaroni et al., 2000). Another approach includes the novel synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspirodeca-1,3-diene-6,8,10-triones via a one-pot, efficient reaction (Adib et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds has been elucidated through crystallography, revealing the presence of envelope conformations in the isoxazolidine rings and highlighting the significance of stereochemistry in these molecules (Chiaroni et al., 2000).

properties

IUPAC Name

2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-21(2,27-18-9-8-16-6-4-7-17(16)14-18)19(25)24-13-11-22(15-24)10-5-12-23(3)20(22)26/h8-9,14H,4-7,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBXUMQMZULKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2(C1)CCCN(C2=O)C)OC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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